molecular formula C17H26BNO2 B1522749 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester CAS No. 1218790-47-6

4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester

Cat. No. B1522749
CAS RN: 1218790-47-6
M. Wt: 287.2 g/mol
InChI Key: AEUHECHOAUPUBY-UHFFFAOYSA-N
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Description

“4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester” is a chemical compound used in scientific research. It has diverse applications, ranging from drug synthesis to catalysis, owing to its unique properties. The molecular formula of this compound is C17H26BNO2 .


Synthesis Analysis

While specific synthesis methods for “4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester” were not found, boronic esters like this one are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of boronic esters is an area of ongoing research .


Chemical Reactions Analysis

Boronic esters, including “4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester”, are used in the Suzuki–Miyaura cross-coupling reaction due to their low toxicity and unique reactivity . They can also be used in protodeboronation .

Scientific Research Applications

Catalytic Protodeboronation

4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester: is utilized in catalytic protodeboronation processes. This method allows for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The process has been applied to complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol, showcasing its versatility.

Stereospecific Functionalizations

The compound plays a crucial role in stereospecific functionalizations and transformations of secondary and tertiary boronic esters. These transformations are critical for retaining high enantioenrichment from the starting material and lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .

Suzuki–Miyaura Coupling

One of the most prominent applications of boronic esters is in Suzuki–Miyaura coupling reactions4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester can be used as a substrate in these reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Synthesis of Sulfinamide Derivatives

This boronic ester is also employed in the synthesis of sulfinamide derivatives. By reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, it can be used to create a variety of sulfinamide compounds, which have applications in medicinal chemistry .

Radical-Polar Crossover Reactions

The stability and reactivity of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester make it suitable for radical-polar crossover reactions. These reactions are used to create complex molecular architectures that are otherwise challenging to synthesize .

Homologations and Conjunctive Cross Couplings

The boronic ester moiety of the compound is valuable in homologations and conjunctive cross couplings. These reactions are essential for extending carbon chains and creating new carbon-carbon bonds in organic molecules .

Asymmetric Synthesis

Due to its ability to form highly enantioenriched boronic esters, 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is significant in asymmetric synthesis. It provides access to a broad array of diverse molecules with high enantioselectivity .

Air and Moisture Stability Studies

The compound’s enhanced stability compared to other organoboranes makes it an excellent subject for studies related to air and moisture stability in organoboron chemistry. This research is crucial for the practical application and handling of boronic esters .

Mechanism of Action

Target of Action

The primary target of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds .

Mode of Action

The 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the boronic acid ester is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, allowing for the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester, is a critical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic acid esters, in general, are relatively stable and readily prepared . They are also known for their low toxicity and unique reactivity, which makes them suitable for use in various organic synthesis reactions .

Result of Action

The result of the action of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to advancements in areas such as drug discovery, materials science, and chemical biology .

Action Environment

The action of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and is tolerant to a wide range of functional groups . Furthermore, boronic acid esters are generally environmentally benign, contributing to the green chemistry credentials of the Suzuki–Miyaura reaction .

properties

IUPAC Name

N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUHECHOAUPUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675348
Record name (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester

CAS RN

1218790-47-6
Record name 2-Methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-47-6
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Record name (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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